ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)-
Overview
Description
ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- is an organic compound belonging to the class of acetamides. It features an indole moiety substituted with two methoxy groups at positions 5 and 6, and an ethyl chain linked to an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which is substituted with methoxy groups.
Formation of the Ethyl Chain: The ethyl chain is introduced through a series of reactions involving halogenation and subsequent substitution.
Acetamide Formation:
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The methoxy groups and the ethyl chain can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Studies have explored its potential as a modulator of biological pathways.
Medicine: Research indicates its potential use in developing therapeutic agents for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
ACETAMIDE,N-(2-(5,6-DIMETHOXY-1H-INDOL-3-YL)ETHYL)- can be compared with other indole derivatives such as:
n-[2-(5-Methoxy-1h-indol-3-yl)ethyl]acetamide: This compound has a similar structure but lacks one methoxy group, which can influence its biological activity.
n-[2-(2-Iodo-5-methoxy-1h-indol-3-yl)ethyl]acetamide: The presence of an iodine atom can significantly alter its chemical properties and reactivity.
Properties
IUPAC Name |
N-[2-(5,6-dimethoxy-1H-indol-3-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(17)15-5-4-10-8-16-12-7-14(19-3)13(18-2)6-11(10)12/h6-8,16H,4-5H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYUMPMURJHKNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220139 | |
Record name | Methoxymelanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69845-43-8 | |
Record name | Methoxymelanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069845438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxymelanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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